molecular formula C12H15NS2 B13124578 N,N-Diethyl-[2,2'-bithiophen]-5-amine CAS No. 109549-00-0

N,N-Diethyl-[2,2'-bithiophen]-5-amine

Cat. No.: B13124578
CAS No.: 109549-00-0
M. Wt: 237.4 g/mol
InChI Key: VVDPNBQRCAMZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-[2,2'-bithiophen]-5-amine is a specialized bithiophene derivative designed for advanced research and development. Compounds featuring the 2,2'-bithiophene motif are of significant interest in organic electronics due to their conjugated structure, which makes them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cell technology . The diethylamine substituent at the 5-position can enhance solubility and processability, while also serving as a electron-donating group, which is a valuable feature in tuning the material's electronic properties for optoelectronic devices. Beyond materials science, thiophene and bithiophene derivatives are explored in pharmaceutical and medicinal chemistry research. Naturally occurring and synthetic thiophenes exhibit a range of bioactivities, including antimicrobial, antiviral, and anti-inflammatory properties . Furthermore, novel bithiophene-based compounds are being investigated as molecular probes and sensors; for instance, some bithiophene derivatives have been tested as markers for cell lesions in Alzheimer's disease and as potential biosensors . This compound is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109549-00-0

Molecular Formula

C12H15NS2

Molecular Weight

237.4 g/mol

IUPAC Name

N,N-diethyl-5-thiophen-2-ylthiophen-2-amine

InChI

InChI=1S/C12H15NS2/c1-3-13(4-2)12-8-7-11(15-12)10-6-5-9-14-10/h5-9H,3-4H2,1-2H3

InChI Key

VVDPNBQRCAMZGR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(S1)C2=CC=CS2

Origin of Product

United States

Iii. Electrochemical Properties and Redox Behavior

Cyclic Voltammetry Studies of N,N-Diethyl-[2,2'-bithiophen]-5-amine

Cyclic voltammetry is a key electrochemical technique used to investigate the redox behavior of this compound. By measuring the current response to a sweeping potential, valuable information about the oxidation and reduction processes, including the potentials at which they occur and the stability of the resulting species, can be obtained.

The anodic process in the cyclic voltammetry of this compound involves the removal of electrons, or oxidation. The electron-donating nature of the N,N-diethylamino group increases the electron density of the bithiophene backbone. This increased electron density generally leads to lower oxidation potentials compared to unsubstituted bithiophene, as the molecule is more easily oxidized.

The oxidation process typically occurs in one or two steps. The first oxidation involves the removal of one electron to form a radical cation. If a second oxidation occurs, it involves the removal of a second electron to form a dication. The precise potential at which these oxidations occur is influenced by the solvent, the electrolyte, and the working electrode material. For analogous compounds, such as 5,15-di([2,2'-bithiophen]-5-yl)-10,20-diphenylporphyrin, multi-electron redox processes have been observed, highlighting the capability of the bithiophene unit to participate in electron transfer. worldscientific.com

Table 1: Expected Anodic Processes for this compound

ProcessDescriptionExpected Potential Range
First OxidationFormation of a radical cationRelatively low positive potential
Second OxidationFormation of a dicationHigher positive potential than the first oxidation

Reduction Potentials and Cathodic Processes

The cathodic process involves the addition of electrons, or reduction, to the molecule. For this compound, the electron-rich nature of the molecule, due to the diethylamino group, makes reduction more difficult compared to unsubstituted bithiophene. Consequently, the reduction potentials are expected to be at more negative values. The reductive chemistry of oligothiophenes is generally less explored due to the extreme potentials often required for reduction and the potential instability of the resulting anionic species. ethz.ch

The reduction would involve the formation of a radical anion and potentially a dianion at a more negative potential. A linear relationship has been observed between the first reduction potentials and electron affinities for various aromatic hydrocarbons, which can be a useful predictive tool. researchgate.net

Table 2: Expected Cathodic Processes for this compound

ProcessDescriptionExpected Potential Range
First ReductionFormation of a radical anionHighly negative potential
Second ReductionFormation of a dianionMore negative potential than the first reduction

Reversibility and Stability of Redox States

The stability of the charged species (radical cations, dications, radical anions, and dianions) formed during the redox processes determines the reversibility of the electrochemical reactions. For many conjugated systems, the initial oxidation to a radical cation can be a reversible process, especially at fast scan rates in cyclic voltammetry. However, these radical species can sometimes undergo subsequent chemical reactions, leading to irreversibility. The redox stability of bithiophene derivatives is an area of active research, with some studies showing that certain substitutions can enhance stability. ethz.chacs.org The stability of these redox states is crucial for applications in devices such as organic batteries and electrochromic windows.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Levels)

The electrochemical behavior of this compound is intrinsically linked to the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels can be estimated from cyclic voltammetry data.

The ionization potential (IP), which is the energy required to remove an electron from a molecule, can be correlated with the energy of the HOMO. purdue.eduuni-siegen.de Similarly, the electron affinity (EA), the energy released when an electron is added to a molecule, is related to the energy of the LUMO. purdue.eduuni-siegen.de

From cyclic voltammetry, the onset oxidation potential (Eox) can be used to estimate the HOMO energy level, while the onset reduction potential (Ered) can be used to estimate the LUMO energy level. The relationships are often expressed using empirical equations that relate the electrochemical potentials to the energy levels in electron volts (eV), typically referenced against a standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Table 3: Relationship between Electrochemical Potentials and Frontier Orbital Energies

Electrochemical ParameterCorresponding Molecular Orbital ParameterDescription
Onset Oxidation Potential (Eox)Ionization Potential (IP) / HOMO EnergyEnergy required to remove an electron
Onset Reduction Potential (Ered)Electron Affinity (EA) / LUMO EnergyEnergy released upon gaining an electron

Electrochemical Band Gap Determination

The electrochemical band gap (Egel) is an important parameter that provides an estimate of the energy difference between the HOMO and LUMO levels. It can be calculated from the difference between the onset oxidation and reduction potentials obtained from cyclic voltammetry. rsc.orgdiva-portal.org

Egel = Eox - Ered

A smaller electrochemical band gap generally indicates that the molecule can be more easily excited, which is a desirable property for many optoelectronic applications. The introduction of the N,N-diethylamino group onto the bithiophene core is expected to decrease the band gap compared to the parent bithiophene due to the raising of the HOMO energy level. The tuning of HOMO and LUMO levels through chemical substitution is a key strategy in the design of organic electronic materials. ajchem-a.com

Correlation with Molecular Structure and Electronic Conjugation

The molecular architecture of this compound is pivotal to its electrochemical profile. The bithiophene unit provides a π-conjugated system that can be readily oxidized. The introduction of the N,N-diethylamino group at the 5-position significantly influences this system. The nitrogen atom's lone pair of electrons can delocalize into the thiophene (B33073) rings, thereby increasing the electron density of the π-system. This electron-donating effect is expected to lower the oxidation potential of the monomer compared to unsubstituted bithiophene. The diethyl groups, being alkyl substituents, further contribute to this electron-donating character through an inductive effect.

This enhanced electron density in the highest occupied molecular orbital (HOMO) facilitates the removal of an electron during oxidation. Consequently, this compound is anticipated to exhibit a lower oxidation potential than bithiophene and other derivatives lacking such strong electron-donating groups. The extended conjugation of the bithiophene system, compared to a single thiophene ring, also contributes to a lower oxidation potential and stabilizes the resulting radical cation.

Electrochemical Polymerization Studies of this compound

Electrochemical polymerization is a common method for synthesizing conductive polymer films from thiophene-based monomers.

Mechanism of Electrochemical Polymerization

The electrochemical polymerization of this compound is expected to proceed via an oxidative coupling mechanism, which is characteristic of thiophene and its derivatives. The proposed mechanism involves the following key steps:

Oxidation of the Monomer: The process initiates with the electrochemical oxidation of the monomer at the electrode surface to form a radical cation. The electron-donating N,N-diethylamino group is expected to facilitate this initial oxidation step.

Radical Cation Coupling: Two radical cations then couple, typically at the unsubstituted α-positions (the 5'-position of the second thiophene ring), to form a dimeric dication.

Deprotonation: The dication subsequently undergoes deprotonation to yield a neutral dimer, which is more easily oxidized than the original monomer.

Chain Propagation: This process of oxidation, coupling, and deprotonation continues, leading to the growth of a polymer chain on the electrode surface. The resulting polymer, poly(this compound), will have a conjugated backbone.

Influence of Monomer Structure on Polymerization Behavior

The structure of this compound is anticipated to have a pronounced effect on its polymerization behavior. The electron-donating N,N-diethylamino group, by lowering the oxidation potential, should allow for polymerization to occur at a less positive potential compared to unsubstituted bithiophene. This can be advantageous as it may reduce the risk of over-oxidation and degradation of the resulting polymer film.

However, the steric bulk of the diethylamino group could also play a role. While it is not directly at the polymerization site (the unsubstituted α-position), its presence might influence the planarity and packing of the polymer chains, which in turn can affect the conductivity and morphology of the polymer film.

Electrochromic Behavior of Polymerized Films

The polymer derived from this compound is expected to be electrochromic, meaning it will change color upon electrochemical oxidation and reduction. The conjugated backbone of the polymer is responsible for its ability to absorb light in the visible spectrum.

In its neutral, reduced state, the polymer film would likely have a specific color. Upon oxidation (p-doping), electrons are removed from the polymer backbone, leading to the formation of polarons and bipolarons. These new electronic states alter the energy levels and electronic transitions within the polymer, causing a change in its light absorption properties and, consequently, a visible color change. The specific colors and the potentials at which these changes occur would be characteristic of the polymer's electronic structure. The presence of the N,N-diethylamino group is expected to influence the color of both the neutral and oxidized states of the polymer.

Below is a hypothetical data table illustrating the expected electrochemical and electrochromic properties based on the behavior of similar compounds.

PropertyExpected Value/Observation
Monomer Oxidation Potential Lower than unsubstituted 2,2'-bithiophene (B32781)
Polymer Redox Potentials Reversible oxidation and reduction peaks in cyclic voltammetry
Electrochromic States Distinct colors in the neutral and oxidized states
Switching Speed Likely in the range of seconds for coloration and bleaching
Coloration Efficiency Moderate to high, indicating efficient color change per unit charge

It is important to note that these properties are projections based on established chemical principles and data from related compounds. Detailed experimental investigation is necessary to fully elucidate the specific electrochemical and electrochromic behavior of this compound and its corresponding polymer.

Iv. Photophysical Characteristics and Spectroscopic Insights

Photoluminescence Spectroscopy

Excitation Energy Transfer and Energy Relaxation Pathways

Upon photoexcitation, N,N-Diethyl-[2,2'-bithiophen]-5-amine transitions from its ground electronic state (S₀) to an excited singlet state (S₁). The nature of this excited state often possesses a significant intramolecular charge transfer (ICT) character, where electron density is redistributed from the electron-rich diethylamino moiety to the bithiophene scaffold. The subsequent de-excitation can occur through several competing energy relaxation pathways:

Fluorescence: This radiative decay pathway involves the emission of a photon as the molecule returns from the S₁ state to the S₀ state. The wavelength and quantum yield of fluorescence are sensitive to the solvent polarity, a hallmark of ICT states. In polar solvents, the ICT state is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum and often a decrease in fluorescence intensity due to the formation of a twisted intramolecular charge transfer (TICT) state. In non-polar environments, a more localized excited state may be favored, resulting in blue-shifted emission.

Internal Conversion (IC): This non-radiative process involves the isoenergetic transition from a higher electronic state to a lower one (e.g., S₁ → S₀) or from a higher vibrational level of an electronic state to a lower one. For molecules like this compound, conformational flexibility, such as the rotation around the bond connecting the amino group to the thiophene (B33073) ring and the inter-ring torsional angle of the bithiophene unit, can facilitate rapid internal conversion, thus reducing the fluorescence quantum yield.

Intersystem Crossing (ISC): This is a non-radiative process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of ISC is influenced by the presence of heavy atoms and the energy gap between the S₁ and T₁ states. For many organic chromophores, ISC is a key step leading to phosphorescence or the generation of reactive oxygen species.

Relaxation Pathway Description Influencing Factors
FluorescenceRadiative decay from S₁ to S₀ with photon emission.Solvent polarity, molecular rigidity, nature of the excited state (ICT/TICT).
Internal Conversion (IC)Non-radiative decay between states of the same spin multiplicity.Conformational flexibility, vibrational modes, density of states.
Intersystem Crossing (ISC)Non-radiative transition from a singlet to a triplet state.Spin-orbit coupling, S₁-T₁ energy gap.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy provides a powerful tool for probing the molecular structure, bonding, and conformational dynamics of this compound in its ground and excited electronic states.

Infrared (IR) and Raman Spectroscopy for Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecular geometry, bond strengths, and intermolecular interactions. For this compound, these techniques can provide valuable insights into its conformational landscape.

The rotational isomerism around the C-N bond and the inter-thiophene C-C bond gives rise to different conformers, each with a unique vibrational signature. Key vibrational modes for conformational analysis include:

C-S Stretching Modes: Typically observed in the 600-800 cm⁻¹ region, the frequencies of these modes are sensitive to the conjugation and conformation of the thiophene rings.

Inter-ring C-C Stretching: The vibration associated with the bond connecting the two thiophene rings is sensitive to the dihedral angle between the rings.

C-N Stretching and Amino Group Deformations: These modes are indicative of the electronic interaction between the diethylamino group and the bithiophene system.

Computational studies, often employing Density Functional Theory (DFT), are crucial for assigning the observed vibrational bands to specific normal modes of different conformers. By comparing experimental spectra with calculated spectra for various possible conformations (e.g., syn vs. anti orientation of the thiophene rings), the predominant conformation in a given environment can be determined. The presence of multiple bands in certain spectral regions can indicate the coexistence of different conformers at room temperature.

Vibrational Mode Typical Frequency Range (cm⁻¹) Structural Information
Thiophene Ring C-H Stretching3050-3150Substitution pattern and electronic environment.
Alkyl C-H Stretching2850-3000Presence and conformation of the diethyl groups.
Thiophene Ring C=C/C-C Stretching1300-1600π-conjugation and electronic structure of the bithiophene core.
C-N Stretching1250-1350Strength of the bond between the amino group and the thiophene ring.
C-S Stretching600-800Conformation and integrity of the thiophene rings.

Resonance Raman Spectroscopy for Electronic Structure Elucidation

Resonance Raman (RR) spectroscopy is a powerful technique for selectively probing the vibrational modes that are coupled to an electronic transition. By tuning the excitation wavelength to coincide with an electronic absorption band of the molecule, a significant enhancement of the Raman scattering intensity is observed for vibrations that are involved in the geometry change upon electronic excitation.

For this compound, RR spectroscopy can provide detailed information about the structure of the molecule in its excited state. When the excitation wavelength is tuned to the ICT absorption band, the enhanced Raman bands will correspond to the vibrational modes of the chromophoric part of the molecule that is most affected by the charge transfer. This typically includes:

Symmetric C=C stretching modes of the bithiophene backbone: The frequencies of these modes are sensitive to the bond order changes upon excitation. A decrease in frequency in the excited state would indicate a lengthening of the C=C bonds, consistent with a π → π* or ICT transition.

Inter-ring stretching mode: The enhancement of this mode provides information about the change in the inter-ring bond length and the degree of planarization in the excited state.

V. Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. researchgate.net By approximating the complex many-electron problem, DFT allows for the calculation of various ground-state properties of N,N-Diethyl-[2,2'-bithiophen]-5-amine.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the diethylamino group and the relative orientation of the two thiophene (B33073) rings. The bithiophene unit can exist in various conformations, with the torsional angle between the rings being a key parameter. Theoretical calculations can predict the most energetically favorable conformation, which is crucial for understanding how the molecule packs in the solid state and interacts with its environment. The flexibility of the diethylamino group also presents multiple conformational possibilities that can be systematically explored to identify the global minimum on the potential energy surface.

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. jseepublisher.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic conductivity and optical properties. jseepublisher.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich bithiophene core and the nitrogen atom of the diethylamino group, reflecting the electron-donating nature of this substituent. Conversely, the LUMO is anticipated to be distributed over the conjugated bithiophene backbone. Mapping the spatial distribution of these orbitals provides a visual representation of the regions involved in electronic transitions and charge transfer processes.

Table 1: Frontier Molecular Orbital Energies (Illustrative Data)

Molecular OrbitalEnergy (eV)
HOMO-5.2
LUMO-1.8
HOMO-LUMO Gap3.4

Note: The values presented in this table are illustrative and would be determined from specific DFT calculations.

In cases where the molecule exists as a radical or in a triplet state, understanding the distribution of unpaired electron spin is crucial. Spin density distribution analysis, performed using DFT, reveals the regions of the molecule where the unpaired electron is most likely to be found. For a radical cation of this compound, which could be formed through oxidation, the spin density would likely be delocalized over the conjugated π-system of the bithiophene rings and the nitrogen atom, indicating that these are the sites of electrochemical activity.

Time-Dependent DFT (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent DFT (TD-DFT), is a powerful tool for investigating the properties of molecules in their electronically excited states. rsc.org This is particularly important for understanding a molecule's response to light, including absorption and emission processes. rsc.org

TD-DFT calculations can predict the electronic absorption spectrum of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. units.it For this compound, the calculations would likely predict strong absorption bands in the ultraviolet-visible region, corresponding to π-π* transitions within the bithiophene chromophore. The position and intensity of these absorption maxima are sensitive to the molecular conformation and the electronic influence of the diethylamino substituent. Similarly, TD-DFT can be used to model the emission spectrum by calculating the energy of the transition from the first excited state back to the ground state, providing insights into the molecule's fluorescence properties.

Table 2: Predicted Electronic Absorption Properties (Illustrative Data)

TransitionWavelength (nm)Oscillator Strength
S₀ → S₁3500.85
S₀ → S₂2800.20

Note: The values presented in this table are illustrative and would be determined from specific TD-DFT calculations.

TD-DFT not only predicts the energies of electronic transitions but also provides information about their nature. irdindia.in For this compound, the presence of the electron-donating diethylamino group attached to the conjugated bithiophene system suggests the possibility of intramolecular charge transfer (ICT) transitions. chemrxiv.org In an ICT transition, the absorption of light promotes an electron from a molecular orbital localized on the donor part of the molecule (the diethylamino-thiophene unit) to an orbital on the acceptor part (the second thiophene ring). Alternatively, transitions can be localized on the bithiophene framework (local excitation). By analyzing the molecular orbitals involved in each calculated transition, the character of the excitation, whether it is predominantly charge transfer or local in nature, can be determined. This understanding is critical for designing molecules with specific photophysical properties for applications such as in organic light-emitting diodes (OLEDs) or sensors.

Adiabatic Excitation Energies and Vibronic Coupling

Theoretical calculations are crucial for understanding the photophysical properties of this compound, particularly its behavior upon light absorption. Adiabatic excitation energies, which represent the energy difference between the ground and excited state minima, are key parameters in this regard.

Computational studies on closely related substituted bithiophenes have been performed to determine these energies. For instance, a study using the CC2 and ADC(2) ab initio methods investigated the adiabatic excitation energies of various substituted trans-2,2'-bithiophenes. The introduction of an amino group, such as a dimethylamino or diethylamino substituent, was found to cause a significant decrease in the excitation energy compared to unsubstituted bithiophene. whiterose.ac.uk This is attributed to the electron-donating nature of the amino group, which raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO gap.

For the analogous compound, N,N-dimethyl-[2,2'-bithiophen]-5-amine, the calculated adiabatic excitation energies for the first two singlet excited states (S1 and S2) provide a reasonable estimate for the diethyl derivative. The calculations highlight how the position of the substituent influences the electronic transition energies. whiterose.ac.uk

Table 1: Calculated Adiabatic Excitation Energies for trans-5-(dimethylamino)-2,2'-bithiophene Data sourced from computational studies on a closely related analogue. whiterose.ac.uk

Note: The specific computational methods used were CC2/cc-pVTZ and ADC(2)/cc-pVTZ.

Excited StateExcitation Energy (eV) [CC2]Excitation Energy (eV) [ADC(2)]
S13.493.46
S24.294.25

Vibronic coupling refers to the interaction between the electronic states and the nuclear vibrational motions within a molecule. In the bithiophene system, this coupling is critical for understanding the rates and pathways of non-radiative decay processes after photoexcitation. Theoretical studies on the parent 2,2'-bithiophene (B32781) molecule have identified the specific vibrational modes that are most strongly coupled to the electronic transitions. acs.org These modes collectively drive the relaxation dynamics from higher excited states. Key vibrational modes include:

  • Totally symmetric C=C stretching
  • C-S stretching
  • C-H wagging
  • Ring puckering
  • Inter-ring bending modes
  • For this compound, these same core vibrational modes of the bithiophene backbone are expected to be strongly coupled to its electronic states. The presence of the diethylamino group may introduce additional coupled modes, but the fundamental relaxation pathways are likely dominated by the intrinsic vibrations of the conjugated rings. acs.org

    Molecular Dynamics and Simulation Studies

    Molecular dynamics (MD) and other simulation techniques are employed to model the dynamic behavior of this compound, from the interactions of individual molecules to the morphology of bulk materials.

    Intermolecular Interactions and Self-Assembly Prediction

    The self-assembly of molecules is governed by non-covalent intermolecular interactions. For this compound, the primary interactions driving aggregation and crystal packing are π-π stacking and van der Waals forces.

    Quantum chemical calculations on thiophene dimers have quantified the interaction energies and determined the most stable configurations. acs.org These studies reveal that both electrostatic and dispersion forces are significant, with dispersion being the major source of attraction. researchgate.net The interaction energy is highly dependent on the relative orientation of the molecules. Two primary configurations are typically considered: a parallel, face-to-face π-stacked arrangement and a perpendicular or T-shaped (herringbone) arrangement. acs.orgresearchgate.net

    For unsubstituted thiophene dimers, calculations show a substantial attractive interaction energy. The dispersion force is the primary contributor to this attraction. acs.org While electrostatic interactions are weaker, they play a key role in determining the orientational preference. acs.org

    Table 2: Calculated Interaction Energies for Unsubstituted Thiophene Dimer Configurations Data from high-level ab initio calculations (CCSD(T) at the basis set limit). researchgate.net

    Dimer ConfigurationInteraction Energy (kcal/mol)Primary Attractive Force
    Parallel-1.71Dispersion
    Perpendicular-3.12Dispersion

    Based on these fundamental principles, the self-assembly of this compound can be predicted. The planar, aromatic bithiophene core is expected to favor π-π stacking interactions, promoting the formation of ordered aggregates. researchgate.net However, the bulky N,N-diethylamino group will introduce steric hindrance. This steric repulsion can influence the preferred packing arrangement, potentially weakening the intermolecular interactions compared to unsubstituted oligothiophenes and favoring a more face-to-face stacked structure over a herringbone one. acs.orgacs.org The electron-donating nature of the substituent also modifies the quadrupole moment of the thiophene rings, which can alter the electrostatic component of the interaction.

    Solvent Effects on Molecular Conformation and Electronic Properties

    The conformation and electronic properties of this compound are sensitive to its environment, particularly the polarity of the solvent. This is characteristic of "push-pull" molecules, where the electron-donating amino group and the electron-accepting nature of the bithiophene core create a significant ground-state dipole moment that changes upon excitation.

    Computational studies combining MD simulations with time-dependent density functional theory (TD-DFT) on the analogous compound 5-(dimethylamino)-5'-nitro-2,2'-bithiophene have provided detailed insight into these solvent effects. The simulations employ various solvation models, including continuum dielectric models (PCM) and models with explicit solvent molecules, to accurately capture the molecule-solvent interactions.

    These studies show that as solvent polarity increases, a pronounced bathochromic (red) shift in the absorption maximum occurs. This positive solvatochromism is a hallmark of molecules where the excited state is more polar than the ground state. In polar solvents, the solvent molecules rearrange to better stabilize the charge-separated excited state, thus lowering its energy and red-shifting the absorption wavelength.

    Table 3: Predicted Solvent Effects on the Longest-Wavelength Absorption Maximum (λmax) for a Donor-Acceptor Bithiophene Analogue Data sourced from TD-DFT calculations on 5-(dimethylamino)-5'-nitro-2,2'-bithiophene.

    SolventDielectric Constant (ε)Calculated λmax (nm)
    Diethyl Ether4.34~500
    Dichloromethane8.93~525
    Acetonitrile37.5~550

    Beyond the electronic properties, solvents can also influence the molecular conformation. The torsional angle between the two thiophene rings is a key conformational parameter. In the gas phase or non-polar solvents, there is a larger torsional angle. In polar solvents, the molecule tends to adopt a more planar conformation to facilitate intramolecular charge transfer from the donor (amino) group to the rest of the conjugated system.

    Polymer Chain Morphology and Packing Simulations

    While specific simulations for polymers of this compound are not widely available, molecular dynamics simulations of substituted polythiophenes provide a basis for predicting their morphology. The nature of the substituent group plays a critical role in determining how polymer chains pack in the solid state, which in turn dictates the bulk electronic and optical properties of the material. researchgate.net

    Simulations on various poly(3-substituted thiophene)s show that the side chains have several key effects:

    Solubility: Bulky or functional side chains are necessary to ensure solubility for processing. The N,N-diethylamino group would contribute to this.

    Inter-chain Distance: The size and shape of the side chain control the distance between the conjugated backbones. The non-linear and somewhat bulky nature of the diethylamino group would likely lead to a larger inter-chain spacing compared to linear alkyl chains, potentially hindering close π-stacking.

    Backbone Planarity: Steric interactions between adjacent side chains can cause twisting of the polythiophene backbone, reducing the effective conjugation length and affecting the electronic properties.

    Electronic Coupling: As a strong electron-donating group, the N,N-diethylamino substituent would significantly raise the HOMO level of the polymer. mdpi.com This would decrease the bandgap and ionization potential, making the polymer easier to oxidize, a key property for applications in organic electronics. researchgate.net

    MD simulations can be used to model the aggregation of polymer chains from solution to predict the resulting film morphology. For a polymer derived from this compound, simulations would likely predict a more amorphous or less-ordered morphology compared to polymers like poly(3-hexylthiophene) (P3HT), where the linear alkyl chains facilitate ordered, lamellar packing. The electronic donation from the amine groups would, however, be expected to enhance the charge carrier density along the polymer backbone.

    Vi. Polymerization and Material Science Aspects

    Polymerization Methods and Mechanisms

    The choice of polymerization method is critical as it directly influences the molecular weight, regioregularity, and purity of the resulting polymer, which in turn dictate its performance in material applications.

    Oxidative polymerization is a classical method for synthesizing polythiophenes.

    Chemical Oxidative Polymerization: This method typically involves treating the monomer with a chemical oxidant, most commonly iron(III) chloride (FeCl₃). The reaction proceeds through the generation of radical cations that subsequently couple. While this method is straightforward and cost-effective, it generally offers poor control over regioregularity, leading to defects in the polymer chain. Furthermore, the strong oxidizing conditions can be problematic for the amine functionality in N,N-Diethyl-[2,2'-bithiophen]-5-amine, potentially leading to undesired side reactions or over-oxidation of the polymer, which can degrade its electronic properties.

    Electrochemical Polymerization: In this technique, a polymer film is grown directly onto an electrode surface by applying an oxidizing potential to a solution of the monomer. This method allows for the direct deposition of the polymer as a film and offers some control over film thickness and morphology. However, like its chemical counterpart, it often results in regio-random polymers and can also suffer from side reactions related to the amine group.

    Transition-metal-catalyzed cross-coupling reactions are the state-of-the-art methods for synthesizing well-defined conjugated polymers with high regioregularity. wiley-vch.de For these reactions, the this compound monomer must first be di-functionalized, for example, by bromination at its terminal positions.

    Stille Polycondensation: This reaction involves the palladium-catalyzed coupling of a di-stannylated monomer with a di-halogenated monomer. wiley-vch.de For a homopolymer of this compound, one could synthesize a monomer that is, for example, brominated at one end and stannylated at the other, allowing for controlled, regioregular head-to-tail polymerization. The Stille reaction is highly tolerant of various functional groups, making it a robust choice. wiley-vch.de

    Suzuki Polycondensation: The Suzuki reaction couples a di-boronic acid or di-boronic ester monomer with a di-halogenated monomer, again using a palladium catalyst and typically in the presence of a base. researchgate.net Similar to the Stille reaction, Suzuki polycondensation provides excellent control over the polymer structure and is widely used to create complex D-A copolymers. researchgate.net It has the advantage of avoiding the use of toxic organotin reagents.

    Table 3: Comparison of Polymerization Methods

    Method Key Features Advantages Disadvantages
    Chemical Oxidative Uses chemical oxidants (e.g., FeCl₃). Simple, inexpensive. Poor regioregularity control, risk of over-oxidation and side reactions.
    Electrochemical Polymer film grown on an electrode. Direct film deposition, control over thickness. Poor regioregularity control, potential for side reactions.
    Stille Polycondensation Pd-catalyzed coupling of organotin and organohalide. Excellent control over regioregularity and molecular weight, high functional group tolerance. wiley-vch.de Uses toxic organotin reagents.

    | Suzuki Polycondensation | Pd-catalyzed coupling of boronic ester/acid and organohalide. | Excellent control over regioregularity, avoids toxic tin compounds, robust for D-A copolymers. researchgate.net | Boronic acids/esters can be sensitive to reaction conditions. |

    Ring-Opening Polymerization Mechanisms in related amine systems

    Ring-Opening Polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. youtube.comwikipedia.org This process is a key method for synthesizing a variety of polymers and is particularly relevant for heterocyclic monomers. researchgate.netmdpi.com The feasibility of ROP is often driven by the relief of ring strain in the monomer; three- and four-membered rings are highly strained, while five-, seven-, and eight-membered rings also possess sufficient strain for polymerization. youtube.com Six-membered rings are typically strain-free and less prone to ROP. mdpi.com

    While the direct ring-opening polymerization of this compound itself is not the standard route for creating its polymers—which are more commonly formed through oxidative or cross-coupling reactions—examining ROP mechanisms in related heterocyclic and amine-containing systems provides valuable insight into potential alternative synthetic strategies and the behavior of amine functionalities in polymerization.

    ROP can proceed through various mechanisms, including anionic, cationic, and radical pathways. wikipedia.org In systems involving amines, anionic and cationic mechanisms are particularly pertinent.

    Anionic Ring-Opening Polymerization (AROP): AROP is characterized by a nucleophilic attack of the growing chain end on a monomer molecule. mdpi.com This mechanism is common for heterocyclic monomers like epoxides, aziridines (cyclic amines), and episulfides, where a nucleophilic initiator attacks an electron-deficient carbon atom in the ring, causing the bond between the carbon and the heteroatom to break. youtube.com The resulting species is itself a nucleophile that continues to propagate the polymer chain. youtube.com For example, the polymerization of ε-caprolactam to produce Nylon 6 is a major industrial application of AROP. mdpi.com Tertiary amines can act as nonionic initiators in the ROP of other monomers, such as lactones. researchgate.net

    Amine-Mediated Ring-Opening: Amines can play a direct role in mediating ring-opening reactions that lead to the formation of new heterocyclic structures, which can be building blocks for polymers. Research has shown that primary aliphatic amines can efficiently mediate the ring-opening of 2-methylene-1,3-dithioles. lnu.edu.cnnih.gov This reaction proceeds through the opening of the dithiole ring, followed by an intramolecular annulation and amine substitution to yield highly functionalized thiophenes. lnu.edu.cnnih.gov This demonstrates the capacity of amines to facilitate the cleavage and rearrangement of sulfur-containing heterocyclic rings.

    Furthermore, the combination of a thiol initiator and an amine catalyst has been successfully used for the ring-opening polymerization of thiolactide, a sulfur-containing analog of lactide. researchgate.net In this system, the amine acts as a base to activate the thiol initiator, which then initiates the polymerization. researchgate.net This cooperative catalysis highlights the versatile role of amines in facilitating the ROP of sulfur-containing rings.

    Cationic Ring-Opening Polymerization (CROP): In CROP, the reaction is initiated by electrophilic agents, such as Brønsted or Lewis acids. youtube.commdpi.com Protons can initiate the polymerization of numerous heterocyclic monomers, including aziridines and tetrahydrofuran. mdpi.com In the context of benzoxazines, which contain a nitrogen and an oxygen atom in a heterocyclic ring, tertiary amines like 2-methylimidazole (B133640) and 4-dimethylaminopyridine (B28879) (DMAP) have been shown to catalyze the ring-opening polymerization. mdpi.com The mechanism can involve the amine acting as a nucleophile, attacking a carbon atom in the oxazine (B8389632) ring to initiate the process. mdpi.com

    These examples from related systems underscore the diverse roles that amine functionalities can play in ring-opening polymerization, acting as initiators, catalysts, or mediators in the transformation of heterocyclic monomers.

    Advanced Characterization of this compound Polymers

    The physical, electronic, and morphological properties of polymers derived from this compound are critically dependent on their molecular weight, structure, and solid-state arrangement. Advanced characterization techniques are therefore essential to understand and optimize these materials for various applications.

    Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

    Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is a cornerstone technique for polymer characterization. wikipedia.orglcms.cz It separates polymer molecules based on their hydrodynamic volume in solution. biorizon.eu The sample is dissolved in a suitable organic solvent, such as tetrahydrofuran, and passed through a column packed with porous gel beads. wikipedia.orgkpi.ua Larger polymer coils are excluded from the pores and elute more quickly, while smaller molecules penetrate the pores to varying degrees and elute later. This separation allows for the determination of the polymer's entire molecular weight distribution.

    The primary outputs of a GPC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. wikipedia.orgippi.ac.ir Mn represents the average molecular weight calculated by counting the number of molecules, while Mw is weighted by the molecular mass of each chain. The PDI value indicates the breadth of the molecular weight distribution; a value of 1.0 signifies a monodisperse sample where all chains have the same length, while higher values indicate a broader distribution. For electrochemically synthesized poly(3-alkylthiophene)s, GPC studies have shown that polymerization conditions, such as the applied potential, significantly influence the resulting molecular weight. kpi.ua

    Below is an interactive table representing typical data obtained from GPC analysis of substituted polythiophene systems, which would be analogous to polymers of this compound.

    Table 1: Representative GPC Data for Substituted Polythiophenes
    Sample IDPolymerization ConditionMn (kg/mol)Mw (kg/mol)Polydispersity Index (PDI = Mw/Mn)
    PBT-1Condition A15.233.42.2
    PBT-2Condition B21.549.52.3
    PBT-3Condition C28.170.32.5
    PBT-4Condition D18.936.71.9

    X-ray Diffraction (XRD) for Crystallinity and Morphology

    X-ray Diffraction (XRD) is a powerful, non-destructive technique used to investigate the atomic and molecular structure of materials. For semi-crystalline polymers, XRD provides crucial information about the degree of crystallinity, crystal structure, and the arrangement of polymer chains in the solid state. osti.govacs.org

    In polythiophene-based materials, the XRD pattern typically consists of sharp diffraction peaks superimposed on a broad, amorphous halo. dtic.milresearchgate.net The sharp peaks arise from the ordered, crystalline regions, while the broad halo is due to scattering from the disordered, amorphous domains. researchgate.netresearchgate.net Analysis of the diffraction pattern allows for the identification of characteristic structural features. For polythiophenes, prominent peaks are often associated with two main types of ordering:

    Lamellar Stacking: Peaks at low 2θ angles correspond to the (h00) diffraction planes and represent the interlayer spacing between polymer backbones, separated by the alkyl or other side chains. researchgate.net

    π-π Stacking: A broader peak at a higher 2θ value (around 26°) is often attributed to the (010) plane, corresponding to the distance between stacked thiophene (B33073) rings. researchgate.net

    The degree of crystallinity can be quantified by separating the area of the crystalline peaks from the total area of the scattering profile. osti.govdtic.mil Studies on polythiophene have shown that thermal annealing can significantly increase the crystallinity, leading to sharper diffraction peaks and improved structural order. dtic.mil The crystal structure of regioregular poly(3-hexylthiophene) has been determined to be monoclinic, with two chains per unit cell. acs.org

    The following interactive table summarizes typical XRD data for semi-crystalline polythiophenes.

    Table 2: Typical XRD Peak Assignments for Semicrystalline Polythiophenes
    Miller Index (hkl)Approximate 2θ (°)d-spacing (Å)Structural Interpretation
    (100)5.416.3Interchain distance (lamellar stacking)
    (200)10.88.2Second-order lamellar stacking
    (300)16.25.5Third-order lamellar stacking
    (010)23.53.8π-π stacking distance

    Atomic Force Microscopy (AFM) for Surface Topography and Film Morphology

    Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface at the nanoscale. researchgate.netresearchgate.net It is exceptionally well-suited for studying the morphology of thin polymer films, offering insights that are complementary to bulk characterization methods like XRD. rsc.org

    In AFM, a sharp tip mounted on a flexible cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured, allowing for the generation of a detailed topographical map. By operating in different modes, such as tapping mode, AFM can also provide phase images that reveal variations in material properties like adhesion and viscoelasticity.

    For polymers derived from this compound, AFM can be used to visualize:

    Surface Roughness: Quantifying the smoothness or roughness of a spin-coated or deposited film, which is critical for device performance.

    Domain Structure: Identifying the size, shape, and distribution of crystalline and amorphous domains within the film. acs.org

    Polymer Chain Arrangement: In high-resolution studies, AFM can resolve individual polymer strands and determine their packing arrangement, such as the formation of nanofibrillar or lamellar structures. researchgate.netnih.gov

    Film Defects: Pinpointing defects like pinholes or aggregates that could impact the material's electronic properties.

    Ultra-high-resolution AFM studies on polythiophene films have successfully visualized individual thiophene units and the lattice of semicrystalline domains. researchgate.netnih.gov These studies have identified square arrangements of terminal groups with specific lattice constants, providing direct, real-space evidence of the polymer's structural organization. researchgate.net

    An interactive data table summarizing key morphological features of polythiophene films as characterized by AFM is presented below.

    Table 3: Representative Morphological Data from AFM Analysis of Polythiophene Films
    ParameterTypical Value/ObservationSignificance
    Root-Mean-Square (RMS) Roughness0.5 - 5 nmIndicates film smoothness and uniformity.
    Domain/Fibril Width10 - 30 nmRelates to the size of crystalline aggregates.
    Lattice Constant (from high-res imaging)~0.55 nmProvides direct measurement of molecular packing. researchgate.netnih.gov
    Phase SegregationClearly defined regions in phase imagesDistinguishes between hard (crystalline) and soft (amorphous) domains.

    Viii. Structure Property Relationships and Molecular Engineering

    Influence of Diethylamino Moiety on Electronic and Steric Properties

    The diethylamino group, a dialkylamino substituent, plays a pivotal role in defining the electronic and conformational landscape of the bithiophene framework.

    Electron-Donating Effects and HOMO Level Modulation

    The nitrogen atom of the diethylamino group possesses a lone pair of electrons that can be delocalized into the π-conjugated system of the bithiophene rings. This electron-donating effect has a profound impact on the molecule's frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO).

    The introduction of strong electron-donating groups, such as the dimethylamino or diethylamino moiety, significantly increases the HOMO energy level. scispace.commissouristate.edu For instance, studies on related triphenylamine (B166846) dyes have shown that the presence of two dimethylamino groups can raise the HOMO energy from -5.34 eV to -4.82 eV. scispace.com This elevation of the HOMO level is a direct consequence of the increased electron density along the conjugated backbone, which in turn reduces the energy required to remove an electron.

    The ability to modulate the HOMO energy is crucial for designing materials for applications like organic solar cells, where efficient charge transfer relies on the proper alignment of the energy levels of the donor and acceptor materials. missouristate.edu By increasing the HOMO level, the diethylamino group helps to decrease the HOMO-LUMO energy gap, which can lead to a redshift in the material's absorption spectrum. missouristate.eduresearchgate.net

    Steric Hindrance and Conformational Flexibility

    The ethyl groups of the diethylamino moiety introduce a degree of steric bulk, which influences the planarity of the molecule. This steric hindrance can cause a twisting of the bond between the nitrogen atom and the thiophene (B33073) ring, as well as affect the dihedral angle between the two thiophene rings. mdpi.com

    While a planar conformation is generally desirable for maximizing π-conjugation, the conformational flexibility introduced by the diethylamino group can be advantageous in certain contexts. For example, in the solid state, non-planar conformations can disrupt close packing, which may inhibit undesirable aggregation-induced quenching of fluorescence. researchgate.net

    Computational studies on substituted 2,2'-bithiophenes have shown that both electronic and steric effects of substituents influence the molecule's geometry and excitation energies. whiterose.ac.uk The interplay between the electron-donating nature of the amino group and the steric demands of the ethyl chains ultimately determines the optimal conformation and, consequently, the electronic properties of N,N-Diethyl-[2,2'-bithiophen]-5-amine.

    Regiochemical Control and Isomeric Effects

    The precise positioning of the diethylamino group on the bithiophene scaffold, known as regiochemistry, has a significant impact on the molecule's properties.

    Positional Isomerism and its Impact on Conjugation

    The connectivity of the two thiophene rings and the position of the substituent can lead to different positional isomers. For instance, in bithiophenes, substitutions can occur at various positions, leading to isomers with distinct electronic and photophysical properties. acs.orgacs.org

    The extent of π-conjugation is highly dependent on the substitution pattern. Isomers that allow for a more planar and extended conjugated system will typically exhibit red-shifted absorption and emission spectra compared to more sterically hindered isomers. acs.org For example, a para-substituted isomer often shows a more intense UV-vis absorption and higher photoluminescence quantum yield compared to its ortho or meta counterparts due to a more planar structure and extended π-conjugation. acs.org

    The dihedral angle between the two thiophene rings is a key parameter that reflects the degree of conjugation. Smaller dihedral angles generally correlate with more effective π-orbital overlap and enhanced electronic communication along the molecular backbone. acs.org

    Supramolecular Assembly and Self-Organization

    The regiochemistry of this compound can influence its ability to self-assemble into ordered structures in the solid state. Intermolecular interactions, such as hydrogen bonding and π-π stacking, are sensitive to the shape of the molecule and the distribution of electron density, both of which are affected by the substituent's position. nih.gov

    The formation of specific packing motifs, like herringbone or slip-stack arrangements, can be directed by the strategic placement of functional groups. nih.gov These supramolecular structures are critical in determining the bulk properties of the material, including charge carrier mobility in organic thin-film transistors.

    Rational Design for Tailored Optoelectronic Performance

    The principles of structure-property relationships provide a roadmap for the rational design of novel bithiophene derivatives with optimized optoelectronic performance. rsc.orgnih.gov By systematically modifying the molecular architecture, scientists can fine-tune the material's properties for specific applications.

    For example, in the context of hole-transport materials (HTMs) for perovskite solar cells, the rational design of 2,2'-bithiophene (B32781) derivatives has led to materials with improved power conversion efficiencies. nih.gov By modifying end groups and π-bridges, researchers can manipulate the HOMO/LUMO levels, band gap, and charge mobility to enhance device performance. nih.govresearchgate.net

    Table 1. Impact of Molecular Modifications on Optoelectronic Properties of Bithiophene Derivatives
    ModificationEffect on HOMO LevelEffect on Band GapImpact on Application
    Introduction of Electron-Donating Groups (e.g., -NEt₂)IncreasesDecreasesImproved hole injection/transport in OLEDs and HTMs for PSCs
    Extension of π-ConjugationIncreasesDecreasesRed-shifted absorption for enhanced light harvesting in solar cells
    Introduction of Electron-Withdrawing GroupsDecreasesDecreasesLowered LUMO for better electron injection/transport in n-type semiconductors
    Control of Regiochemistry (e.g., para- vs. meta-substitution)VariesVariesFine-tuning of packing and charge transport properties

    The design of novel materials often involves a synergistic approach combining theoretical calculations, such as Density Functional Theory (DFT), with experimental synthesis and characterization. researchgate.netmdpi.com DFT can predict the geometric and electronic structures of proposed molecules, guiding synthetic efforts towards the most promising candidates. nih.gov This iterative process of design, synthesis, and testing is essential for advancing the field of organic electronics and unlocking the full potential of materials like this compound.

    Donor-Acceptor Systems and Intramolecular Charge Transfer (ICT)

    The structure of this compound features a strong electron-donating N,N-diethylamino group attached to the π-conjugated bithiophene scaffold. This arrangement forms a classic donor-π system. When an electron-accepting moiety is attached to the other end of the bithiophene unit, a donor-π-acceptor (D-π-A) architecture is created. In such systems, photoexcitation can induce a significant redistribution of electron density, a phenomenon known as intramolecular charge transfer (ICT). nih.govnih.gov

    Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In well-designed D-π-A molecules based on this scaffold, the HOMO is predominantly localized on the electron-donating N,N-diethylamino-bithiophene segment, while the LUMO is centered on the acceptor group. nih.gov This spatial separation of the frontier molecular orbitals facilitates the charge transfer from the donor to the acceptor upon excitation. nih.govdiva-portal.org This ICT state is often characterized by a large dipole moment and can significantly influence the molecule's photophysical properties, including its fluorescence emission and solvatochromism. nih.gov The efficiency and character of the ICT are highly dependent on the strength of the donor and acceptor groups, as well as the nature of the π-conjugated bridge that connects them. rsc.org

    Tuning Band Gaps and Energy Levels

    A key aspect of molecular engineering is the ability to predictably tune the frontier molecular orbital (HOMO and LUMO) energy levels and, consequently, the HOMO-LUMO gap, which approximates the material's electronic band gap. rsc.org For D-π-A systems derived from this compound, this can be achieved through systematic structural modifications. rsc.orgrsc.org

    The energy of the HOMO is primarily dictated by the electron-donating unit. Introducing stronger donor groups than N,N-diethylamine or modifying the bithiophene unit to be more electron-rich will raise the HOMO energy level. rsc.org Conversely, the LUMO energy is controlled mainly by the electron-accepting unit. rsc.orgnih.gov Attaching progressively stronger electron-withdrawing groups (e.g., cyano, benzothiadiazole) to the bithiophene backbone will systematically lower the LUMO energy level. researchgate.net

    The combination of these effects provides a powerful tool for band gap engineering. Raising the HOMO and lowering the LUMO simultaneously leads to a significant reduction in the band gap, which causes a bathochromic (red) shift in the material's absorption and emission spectra. nih.govscholaris.ca Extending the length of the π-conjugated system, for example by replacing bithiophene with terthiophene, can also decrease the band gap. aip.org This tunability is crucial for developing organic semiconductors for applications such as photovoltaics and light-emitting diodes, where precise control over energy levels is required for efficient device performance. rsc.orgresearchgate.net

    The following table illustrates the effect of modifying the acceptor group on the energy levels and band gap of a hypothetical donor-bithiophene-acceptor system.

    Acceptor GroupHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Absorption Max (λmax, nm)
    -H (No Acceptor)-5.10-2.302.80390
    -CHO (Aldehyde)-5.25-2.952.30450
    -CN (Cyano)-5.40-3.202.20485
    -C(CN)2 (Dicyanovinyl)-5.65-3.602.05540
    Benzothiadiazole-5.50-3.551.95570

    Note: Data are representative values compiled from literature on similar thiophene-based D-A systems to illustrate trends and are not specific experimental values for this compound derivatives. nih.govscholaris.caresearchgate.net

    Heavy Atom Effects and Spin-Orbit Coupling Enhancement

    Beyond tuning energy levels, molecular engineering can also be used to influence the spin state of excited electrons. In most organic molecules, the transition from an excited triplet state (T₁) back to the singlet ground state (S₀) is "spin-forbidden," resulting in very weak or non-existent phosphorescence. The "heavy atom effect" is a strategy to overcome this limitation. researchgate.net

    This effect relies on the principle of spin-orbit coupling (SOC), an interaction between the electron's spin and its orbital motion around the nucleus. rsc.org The strength of SOC increases significantly with the atomic number of the atoms in the molecule. st-andrews.ac.uk By strategically incorporating heavy atoms—such as bromine (Br) or iodine (I)—into the molecular structure, the rate of intersystem crossing (ISC) between singlet (S₁) and triplet (T₁) excited states can be dramatically increased. rsc.orgst-andrews.ac.uk

    For this compound, this can be achieved by halogenating the bithiophene rings. The presence of bromine or iodine atoms would enhance SOC, facilitating both the S₁ → T₁ transition and the phosphorescent T₁ → S₀ transition. st-andrews.ac.uknih.gov This engineering approach is critical for applications that rely on harvesting triplet excitons, such as in phosphorescent organic light-emitting diodes (PhOLEDs) and photodynamic therapy. researchgate.net Halogenation leads to a significant decrease in the phosphorescence lifetime (τ_ph) and an increase in the phosphorescence rate constant (k_p), as illustrated by representative data for halogenated organic compounds. st-andrews.ac.uk

    The table below shows typical changes in photophysical properties upon halogenation of an aromatic system, demonstrating the heavy atom effect.

    CompoundFluorescence Lifetime (τf, ns)Intersystem Crossing Rate (kISC, s-1)Phosphorescence Lifetime (τph, s)
    Parent Aromatic12.55.0 x 1073.1
    Mono-Bromo Derivative8.22.1 x 1080.15
    Di-Bromo Derivative2.11.1 x 1090.04
    Mono-Iodo Derivative1.51.5 x 1090.02

    Note: Data are representative values from studies on halogenated aromatic compounds, illustrating the general trend of the heavy atom effect. st-andrews.ac.ukrsc.orgnih.gov

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for N,N-Diethyl-[2,2'-bithiophen]-5-amine, and how is regioselectivity controlled during functionalization?

    • Methodology : The compound is synthesized via thionation of a γ-ketoamide derivative using Lawesson's reagent, followed by cyclization through intramolecular nucleophilic attack. Functionalization (e.g., formylation) employs two methods:

    • Vilsmeier-Haack reaction : Electrophilic substitution at the most electron-rich position (adjacent to the N,N-dialkylamino group) yields the 4-formyl derivative.
    • Lithiation-electrophilic substitution : Deprotonation at the 5´-position (due to sulfur’s acidity) followed by DMF quenching produces the 5´-formyl derivative.
    • Regioselectivity is confirmed via 1H^1H NMR analysis (e.g., 5´-H proton resonance at δ 7.05–7.11) .

    Q. How are spectroscopic techniques (NMR, IR) utilized to characterize this compound and its derivatives?

    • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm regioselectivity (e.g., splitting patterns for thiophene protons and alkylamino groups).
    • IR : Stretching frequencies for C=S (post-thionation) and C=O (post-formylation) verify reaction progression.
    • Crystallographic data (e.g., CIF files) may supplement structural validation .

    Q. What computational methods are suitable for predicting the electronic properties of this compound?

    • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., ionization potentials, electron affinities). Basis sets like 6-31G* are recommended for geometry optimization .

    Advanced Research Questions

    Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

    • Steric Effects : Bulky N,N-diethyl groups hinder electrophilic substitution at the 5-position, directing reactivity to the 4- or 5´-positions.
    • Electronic Effects : The electron-donating alkylamino group activates the adjacent thiophene ring for electrophilic attack, while sulfur atoms enhance acidity at the 5´-position for lithiation.
    • Comparative studies using Sonogashira coupling (for alkynyl derivatives) highlight substrate-dependent yields .

    Q. What contradictions exist in experimental vs. computational data for this compound’s electronic structure, and how are they resolved?

    • Contradictions : DFT-predicted HOMO-LUMO gaps may deviate from UV-Vis measurements due to solvent effects or aggregation.
    • Resolution : Solvent-correction models (e.g., PCM) and time-dependent DFT (TD-DFT) align computational data with experimental spectra. Discrepancies in redox potentials are addressed by including dispersion corrections in DFT .

    Q. How is this compound applied in bioimaging or materials science?

    • Bioimaging : Analogues like NIAD-4 ([5'-(4-hydroxyphenyl)[2,2'-bithiophen]-5-yl]methylene-propanedinitrile) serve as near-infrared (NIR) probes for amyloid-β plaques in Alzheimer’s research, leveraging the bithiophene scaffold’s fluorescence tunability .
    • Materials Science : Derivatives are used in organic semiconductors due to extended π-conjugation and charge transport properties.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.